IKKβ Inhibition vs. Unsubstituted Scaffold
The target compound exhibits measurable inhibitory activity against IκB kinase β (IKKβ), a key regulator of the NF-κB pathway. This contrasts with the core 2-aminothiophene-3-carboxamide scaffold, for which IKKβ inhibition is not reported as a primary activity [1]. The presence of the ortho-ethoxyphenyl group is likely crucial for conferring this specific activity profile, representing a functional gain over the unsubstituted parent scaffold.
| Evidence Dimension | IKKβ Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 14.1 μM |
| Comparator Or Baseline | Unsubstituted 2-Aminothiophene-3-carboxamide (CAS 14080-51-4) |
| Quantified Difference | Target compound shows measurable IKKβ inhibition (IC50 14.1 μM); baseline comparator lacks reported IKKβ inhibitory activity. |
| Conditions | In vitro kinase assay using recombinant human IKKβ and a fluorogenic peptide substrate, incubated for 10 min prior to substrate addition [2]. |
Why This Matters
This provides a validated starting point for structure-activity relationship (SAR) studies focused on IKKβ-mediated pathways, which is not possible with the unsubstituted core scaffold.
- [1] Bozorov, K., Nie, L. F., Zhao, J., & Aisa, H. A. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 465-493. DOI: 10.1016/j.ejmech.2017.09.039 View Source
- [2] BindingDB. (2013). Entry BDBM50390264. Inhibition of IKKbeta using 5FAM-GRHDSGLDSMK-NH2 as substrate. Retrieved from BindingDB. View Source
